2-Methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
2-METHYLPROPYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-METHYLPROPYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multiple steps. One common synthetic route includes the bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the indole moiety and the benzoate ester group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHYLPROPYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
- 4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID
Compared to these compounds, 2-METHYLPROPYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H16BrNO4 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-methylpropyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H16BrNO4/c1-11(2)10-25-19(24)12-3-6-14(7-4-12)21-17(22)15-8-5-13(20)9-16(15)18(21)23/h3-9,11H,10H2,1-2H3 |
InChI Key |
JWLGYTBPBXQNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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